molecular formula C11H16N2O6 B12402871 N1-Ethylpseudouridine

N1-Ethylpseudouridine

Cat. No.: B12402871
M. Wt: 272.25 g/mol
InChI Key: AMMRPAYSYYGRKP-FAZFRDGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Ethylpseudouridine is a modified nucleoside derived from pseudouridine, where an ethyl group is attached to the nitrogen atom at the first position of the pseudouridine molecule. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethylpseudouridine typically involves the alkylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by the introduction of the ethyl group at the nitrogen atom. The reaction conditions often include the use of ethyl iodide or ethyl bromide as the alkylating agents, in the presence of a base such as sodium hydride or potassium carbonate. The final step involves the deprotection of the hydroxyl groups to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions: N1-Ethylpseudouridine undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction: Formation of ethyl alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-Ethylpseudouridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified RNA molecules for studying RNA structure and function.

    Biology: Incorporated into RNA molecules to enhance their stability and reduce immunogenicity, making it useful in gene expression studies.

    Medicine: Utilized in the development of mRNA vaccines and therapeutic RNA molecules due to its ability to improve RNA stability and translation efficiency.

    Industry: Applied in the production of synthetic RNA for various biotechnological applications, including the development of RNA-based sensors and diagnostics.

Mechanism of Action

N1-Ethylpseudouridine exerts its effects by enhancing the stability and translation efficiency of RNA molecules. The ethyl modification reduces the recognition of the RNA by the innate immune system, thereby decreasing immunogenicity. This modification also improves the binding affinity of the RNA to ribosomes, leading to increased protein synthesis.

Molecular Targets and Pathways:

    Innate Immune System: The modification reduces the activation of pattern recognition receptors such as toll-like receptors.

    Ribosomes: Enhances the interaction of RNA with ribosomes, improving translation efficiency.

Comparison with Similar Compounds

    N1-Methylpseudouridine: Similar to N1-Ethylpseudouridine but with a methyl group instead of an ethyl group. It also enhances RNA stability and translation efficiency but to a lesser extent.

    Pseudouridine: The parent compound without any modifications. It is less stable and has higher immunogenicity compared to its modified derivatives.

Uniqueness: this compound is unique due to its ethyl modification, which provides a balance between stability, reduced immunogenicity, and enhanced translation efficiency. This makes it particularly valuable in the development of mRNA vaccines and therapeutic RNA molecules.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1

InChI Key

AMMRPAYSYYGRKP-FAZFRDGJSA-N

Isomeric SMILES

CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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